![molecular formula C17H22N2O5S B2439629 Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034309-38-9](/img/structure/B2439629.png)
Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a direct synthesis of valuable compounds from organometallic reagents and a novel sulfinylamine reagent, t-BuONSO, has been reported. A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
While specific structural analysis for “Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate” is not available, a structural and conformational analysis of similar 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives was performed using 1H, 13C, and 15N NMR spectroscopy .Scientific Research Applications
Reductive Cleavage and Transformations
Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate and related compounds have been studied for their reductive cleavage properties. For example, Molchanov et al. (2016) explored the reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, leading to the formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Peptide Synthesis
The compound's derivatives have been utilized in peptide synthesis. Suter et al. (2000) discussed the synthesis of a specific derivative of this compound, demonstrating its use in peptide synthesis as a dipeptide building block (Suter et al., 2000).
Electrophilic Amination
In the field of organic chemistry, the electrophilic amination of C-H-acidic compounds with derivatives of this compound has been explored. Andreae et al. (1992) investigated the reactions of 1-oxa-2-azaspiro[2.5]octane with various acidic compounds, offering insights into novel stabilization reactions (Andreae et al., 1992).
Cycloaddition Reactions
Molchanov and Tran (2013) studied the cycloaddition reactions of this compound, specifically focusing on the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
Photochemical Transformations
Marubayashi et al. (1992) conducted a study on the unique photoreaction of a related compound, leading to the formation of various β-lactam compounds (Marubayashi et al., 1992).
Synthesis and Stereochemistry Analysis
Satyamurthy et al. (1984) reported on the synthesis of several 1-oxa-6-heteraspiro[2.5]octanes, including derivatives of the compound , providing insights into their stereochemistry through NMR studies and single crystal X-ray diffraction analysis (Satyamurthy et al., 1984).
Reformatsky Reaction
Shchepin et al. (2007) explored the Reformatsky reaction of certain derivatives, demonstrating the formation of various azaspiro compounds (Shchepin et al., 2007).
properties
IUPAC Name |
methyl 6-(4-acetamidophenyl)sulfonyl-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-12(20)18-13-3-5-14(6-4-13)25(22,23)19-9-7-17(8-10-19)11-15(17)16(21)24-2/h3-6,15H,7-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITOFMNJNOCSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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